molecular formula C9H20ClNO B2807918 (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride CAS No. 2031268-94-5

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride

Cat. No.: B2807918
CAS No.: 2031268-94-5
M. Wt: 193.72
InChI Key: KGFPXICPYDHSAR-UHFFFAOYSA-N
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Description

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The structural motif of a functionalized cyclohexane ring with both amino and alcohol groups makes it a versatile building block for the development of novel compounds. It can be used in the synthesis of more complex molecules, potentially for applications in medicinal chemistry and drug discovery, serving as a precursor for ligands or modulators targeting various biological systems. Researchers can utilize this compound to explore new chemical spaces and develop substances with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and potential applications of this scaffold.

Properties

IUPAC Name

(1-amino-3,3-dimethylcyclohexyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)4-3-5-9(10,6-8)7-11;/h11H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFPXICPYDHSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(CO)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: The starting material, 3,3-dimethylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the hydroxyl group: The resulting intermediate is then subjected to a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group at the desired position.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amino alcohol to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The amino and hydroxyl groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (1-amino-3,3-dimethylcyclohexyl)methanol hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications References
This compound C₉H₂₀ClNO 193.72 Cyclohexane core; 3,3-dimethyl; 1-aminomethanol group; hydrochloride salt Life science research (exact applications unspecified)
Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride) C₁₂H₂₂ClN 215.76 Adamantane core; 3,5-dimethyl; primary amine; hydrochloride salt NMDA receptor antagonist for Alzheimer’s disease; 5-HT₃ receptor antagonism
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride C₅H₉F₂NO 137.13 Cyclobutane core; 3,3-difluoro; 1-aminomethanol group; hydrochloride salt Synthetic intermediate (potential use in fluorinated drug candidates)
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride C₇H₁₄ClNO₂ 179.65 Cyclobutane core; 3,3-dimethyl; 1-amino carboxylic acid; hydrochloride salt Pharmaceutical intermediate (e.g., peptide synthesis)
Methoxamine hydrochloride C₁₁H₁₈ClNO₃ 247.72 Benzene ring with 2,5-dimethoxy and α-(1-aminoethyl) groups; hydrochloride salt Hypertensive agent (vasoconstrictor)

Key Comparisons

Structural Complexity and Rigidity Memantine hydrochloride features a rigid adamantane tricyclic structure, enhancing its binding affinity to NMDA receptors . The cyclobutane-based analogs (e.g., 1-amino-3,3-difluorocyclobutylmethanol hydrochloride) exhibit smaller ring systems, which may reduce steric hindrance but increase ring strain, affecting stability .

Functional Group Variations The hydroxymethyl group in this compound contrasts with the carboxylic acid in 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride, altering solubility and reactivity. The former is more polar but less acidic . Fluorine substitution in (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Methoxamine hydrochloride acts as a vasoconstrictor via α-adrenergic receptor agonism, illustrating how structural differences (e.g., aromatic vs. aliphatic cores) dictate divergent biological targets .

Synthetic Accessibility The synthesis of this compound likely involves cyclohexane ring functionalization, while Memantine’s adamantane core requires specialized adamantane derivatization techniques . Fluorinated analogs (e.g., cyclobutane derivatives) often require hazardous fluorinating agents, complicating large-scale production .

Research Findings and Data

Physicochemical Properties

  • Predicted Collision Cross Section (CCS) for this compound: [M+H]⁺: 135.5 Ų [M+Na]⁺: 144.8 Ų .
  • Memantine hydrochloride exhibits higher molecular weight (215.76 vs. 193.72) and logP (~3.1), suggesting greater lipophilicity .

Biological Activity

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is synthesized through a series of reactions starting with 3,3-dimethylcyclohexanone. The process includes reductive amination followed by hydroxylation and the formation of the hydrochloride salt. The structural formula can be represented as follows:

C8H17ClN2O\text{C}_8\text{H}_{17}\text{ClN}_2\text{O}

This compound features an amino group and a hydroxyl group which are pivotal in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The amino and hydroxyl groups enhance its binding affinity to these targets, which include:

  • Neurotransmitter receptors : Potential modulation of neurotransmitter activity.
  • Enzyme interactions : Involvement in enzyme-substrate interactions crucial for metabolic processes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines:

  • IC50 values : The compound demonstrated IC50 values ranging from 6 μM to 18 μM against different cancer cell lines, indicating its potency in inhibiting cell growth and inducing apoptosis .

Neuroprotective Effects

In neurological studies, the compound has been investigated for its potential neuroprotective effects. It is hypothesized to influence pathways related to neurodegenerative diseases:

  • Mechanisms : By modulating neurotransmitter receptor activity, it may help in protecting neuronal cells from apoptosis induced by neurotoxic agents.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation with IC50 values of 6-18 μM; induces apoptosis
Neuroprotective EffectsModulates neurotransmitter receptors; potential protective role
Enzyme InteractionActs as a ligand in receptor binding assays; influences enzyme activity

Applications in Medicine

The compound is being explored for various therapeutic applications:

  • Neurological Disorders : Investigated as a potential treatment for conditions such as Alzheimer's disease due to its neuroprotective properties.
  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development in cancer treatment protocols.
  • Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing new drugs targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodology : Synthesis typically involves three stages:

Amination : Introducing the amino group at the cyclohexyl structure using reagents like ammonia or alkylamines under controlled pH and temperature.

Hydroxylation : Adding a hydroxyl group via oxidation-reduction sequences (e.g., catalytic hydrogenation or borane-mediated reactions).

Hydrochloride Formation : Reacting the free base with HCl gas or concentrated hydrochloric acid to enhance stability and solubility .

  • Critical Factors : Temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios of reagents significantly influence yield (typically 60–85%) and purity (>95%). Impurities often arise from incomplete amination or side reactions during hydroxylation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : NMR (¹H/¹³C) to confirm the cyclohexyl backbone and substituent positions. IR spectroscopy identifies functional groups (e.g., -NH₂, -OH) .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (typically 200–250°C) and phase transitions .
  • Solubility : Tested in polar solvents (water, methanol) and non-polar solvents (DCM, hexane). Hydrochloride salts generally exhibit higher aqueous solubility than free bases .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can its bioactivity be validated?

  • Target Hypotheses : Structural analogs (e.g., memantine hydrochloride) suggest potential NMDA receptor antagonism or 5-HT₃ receptor modulation .
  • Validation Methods :

  • In Vitro Binding Assays : Radioligand displacement assays using neuronal membrane preparations.
  • Functional Studies : Electrophysiology (patch-clamp) to assess ion channel blockade .
  • Computational Modeling : Docking studies to predict binding affinities to NMDA receptor pockets .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods differentiate stereoisomers?

  • Stereochemical Control : Use chiral catalysts (e.g., BINAP-metal complexes) or enantioselective enzymatic reactions .
  • Analysis :

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with UV detection.
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation products be identified?

  • Stability Profile : Hydrochloride salts are hygroscopic; degradation occurs under alkaline conditions (pH > 8) or prolonged heat (>40°C).
  • Degradation Pathways : Hydrolysis of the amino group or cyclohexyl ring oxidation.
  • Identification : LC-MS/MS to detect degradants (e.g., demethylated or hydroxylated byproducts) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, receptor subtypes) or impurities in test compounds.
  • Resolution Strategies :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., HEK293 cells for NMDA receptor studies).
  • Batch Consistency : Rigorous QC (HPLC, elemental analysis) to ensure compound purity >98% .

Methodological Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models : Rodent studies (rats/mice) for bioavailability, brain penetration (BBB permeability), and acute toxicity (LD₅₀).
  • Dosing : Oral or intravenous administration; plasma half-life measured via LC-MS .
  • Safety : Monitor organ-specific toxicity (liver/kidney function tests) and neurobehavioral effects .

Q. How can researchers optimize synthetic scalability without compromising enantiomeric purity?

  • Process Optimization :

  • Flow Chemistry : Enhances reaction control and reduces side products.
  • Crystallization : Use antisolvents (e.g., ether) to isolate high-purity hydrochloride crystals .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight207.74 g/mol (C₁₀H₂₁ClNO)
Aqueous Solubility15–20 mg/mL (25°C)
Decomposition Temperature230°C (TGA)
Chiral Purity>99% ee (Chiral HPLC)

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